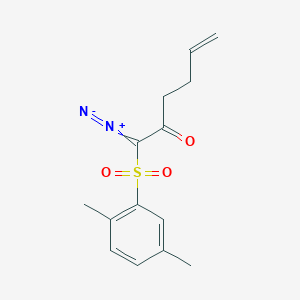
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is an organic compound with the molecular formula C14H16N2O3S It is characterized by the presence of a diazonium group, a sulfonyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and sulfuric acid (H2SO4) for the diazotization step, and sulfonyl chloride derivatives for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with nucleophiles such as halides, hydroxides, and amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often require mild acidic or basic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of targeted therapies.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates such as diazonium ions and sulfonyl radicals. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. The pathways involved in these interactions are complex and depend on the specific conditions and reagents used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylbenzene-1-sulfonyl chloride: A related compound with similar sulfonyl functionality but lacking the diazonium group.
1-Diazonio-1-(2,3-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: A structural isomer with different substitution patterns on the benzene ring.
Uniqueness
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its combination of a diazonium group, a sulfonyl group, and a conjugated diene system. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
923001-85-8 |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
1-diazo-1-(2,5-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-12(17)14(16-15)20(18,19)13-9-10(2)7-8-11(13)3/h4,7-9H,1,5-6H2,2-3H3 |
Clé InChI |
GGCHTUSSFWJFOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


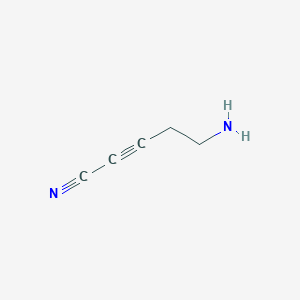
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
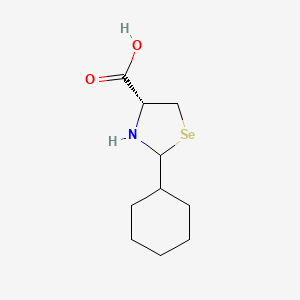
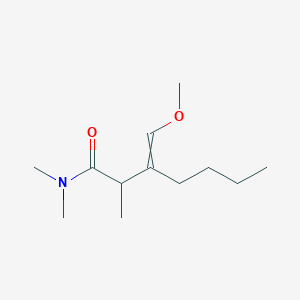
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
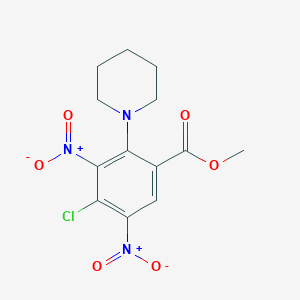
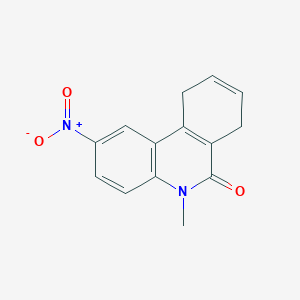
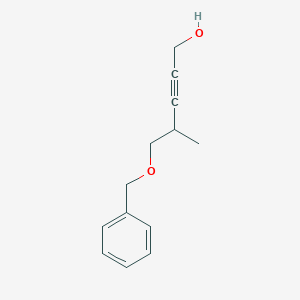
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
